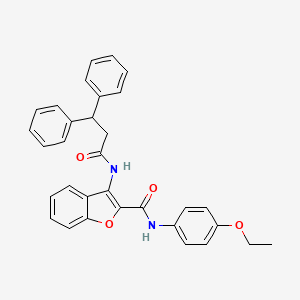

N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

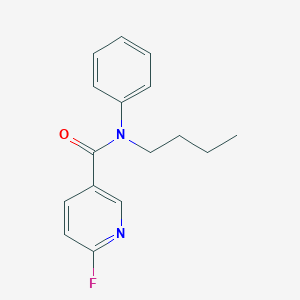

The compound N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetyl functionalities, and carboxamide linkages, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various groups. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes is achieved using the Gewald reaction, which involves the condensation of furfuryl amine and ethyl cyanoacetate, followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . This method could potentially be adapted for the synthesis of N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide by modifying the starting materials and reaction conditions to incorporate the acetylphenyl and methylfuran moieties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is characterized by the presence of intramolecular hydrogen bonds that stabilize the structure. For example, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating a 14-membered ring motif . This suggests that the compound of interest may also exhibit significant intramolecular and possibly intermolecular hydrogen bonding, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide may include the formation of Schiff bases, as seen in the reaction of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes with various substituted aryl aldehydes . This indicates that the compound could also participate in reactions with aldehydes to form Schiff bases, which could be of interest for further functionalization or for the synthesis of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide are not directly reported, the properties of structurally related compounds can provide some insights. The presence of chlorophenyl and acetyl groups is likely to influence the compound's lipophilicity, while the carboxamide linkage could affect its solubility and hydrogen bonding capacity. The antimicrobial activity screening of similar compounds suggests that the compound of interest may also possess biological activities worth investigating. Additionally, the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides and their evaluation as cytostatic agents implies that the acetyl group in such compounds is amenable to further chemical modifications, which could be relevant for the development of new therapeutic agents.

Applications De Recherche Scientifique

Biological Effects of Related Compounds

Biological and Pharmacological Effects

Research on compounds structurally related to "N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide" often explores their biological and pharmacological effects. For instance, studies on acetamide and formamide derivatives have provided insights into their toxicological profiles and commercial importance, reflecting on their biological consequences upon exposure (Kennedy, 2001). Similarly, research on acrylamide, a compound used in polyacrylamide production, has extensively studied its effects on cells, tissues, and organisms due to its presence in various industrial and food contexts (Friedman, 2003).

Environmental Toxicology and Degradation

The environmental fate, toxicology, and degradation pathways of chemicals related to "N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide" are significant research areas. For example, studies on chlorophenols and their impact on the environment have revealed their moderate to considerable toxicity and their degradation pathways, highlighting the role of adapted microflora in biodegradation processes (Krijgsheld & Gen, 1986).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-12(23)14-5-9-17(10-6-14)22-20(24)18-11-19(25-13(18)2)15-3-7-16(21)8-4-15/h3-11H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZLESLPFILHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)